molecular formula C12H11N5O4 B8742267 (2-Methoxy-4-nitrophenyl)-3-pyrazin-2-yl-urea

(2-Methoxy-4-nitrophenyl)-3-pyrazin-2-yl-urea

Cat. No. B8742267
M. Wt: 289.25 g/mol
InChI Key: UBAYDDDQLQMWLF-UHFFFAOYSA-N
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Patent
US07608618B2

Procedure details

A mixture of 2-methoxy-4-nitrophenyl isocyanate (15.0 g, 77 mmol) and aminopyrazine (7.35 g, 77 mmol) in THF (600 mL) was stirred at reflux for 24 hours. The product precipitated from the cooled reaction mixture and was collected by filtration, washed with ethyl acetate, triturated with hot ethanol, and dried in vacuo (16.3 g, 73%). 1H NMR (300 Mhz, d6DMSO) δ: 10.50 (br s, 1H), 10.42 (s, 1H), 8.94 (s, 1H), 8.48 (d, 1H), 8.39 (s, 1H), 8.32 (d, 1H), 7.95 (dd, J=9.1, 2.4 Hz, 1H), 7.84 (d, J=2.4 Hz, 1H), 4.08 (s, 3H).
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.35 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[N:12]=[C:13]=[O:14].[NH2:15][C:16]1[CH:21]=[N:20][CH:19]=[CH:18][N:17]=1>C1COCC1>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([N+:9]([O-:11])=[O:10])[CH:6]=[CH:5][C:4]=1[NH:12][C:13]([NH:15][C:16]1[CH:21]=[N:20][CH:19]=[CH:18][N:17]=1)=[O:14]

Inputs

Step One
Name
Quantity
15 g
Type
reactant
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])N=C=O
Name
Quantity
7.35 g
Type
reactant
Smiles
NC1=NC=CN=C1
Name
Quantity
600 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The product precipitated from the cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
triturated with hot ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo (16.3 g, 73%)

Outcomes

Product
Name
Type
Smiles
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC1=NC=CN=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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